2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide
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Overview
Description
2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a fluoro-methylphenyl group, and a hydroxybutan-2-yl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methylphenyl Intermediate: The synthesis begins with the preparation of the 4-fluoro-2-methylphenyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-fluorotoluene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Chloro Group: The next step involves the chlorination of the intermediate to introduce the chloro group. This can be done using thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the Hydroxybutan-2-yl Group: The hydroxybutan-2-yl group is introduced through a Grignard reaction, where the appropriate Grignard reagent is reacted with the intermediate to form the desired alcohol.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated products or alcohols.
Substitution: Formation of substituted amides, thioamides, or ethers.
Scientific Research Applications
2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Chloro-4-fluorotoluene, 4-fluoro-2-methylphenylacetamide, 4-hydroxybutan-2-ylacetamide.
Uniqueness: The presence of both the chloro and fluoro groups, along with the hydroxybutan-2-yl moiety, provides unique chemical properties and potential biological activities that distinguish it from other related compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO2/c1-10-7-13(16)4-3-12(10)9-17(14(19)8-15)11(2)5-6-18/h3-4,7,11,18H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZQXKFMMLVGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN(C(C)CCO)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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